molecular formula C14H21N3O2 B1397316 Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate CAS No. 1220036-10-1

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B1397316
CAS No.: 1220036-10-1
M. Wt: 263.34 g/mol
InChI Key: YHQXIXVKKUCLCW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound of significant interest in medicinal chemistry and biochemical research. It is offered for research and development use only and is not intended for diagnostic, therapeutic, or personal applications. Researchers can utilize this benzoate derivative as a key synthetic intermediate or building block in the development of novel bioactive molecules. Its structural features, including the 3-amino benzoate core and the 4-methylpiperazinyl moiety, are commonly explored in the design and synthesis of compounds for various pharmacological studies. The product is available from multiple chemical suppliers for qualified research purposes, and research-grade material. As with any research chemical, safe handling procedures should be followed. This product is for laboratory use by trained professionals only.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQXIXVKKUCLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2}. Its structure consists of an ethyl ester linked to an amino group and a piperazine moiety, which is known for its versatility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of several tyrosine kinases, including c-Abl and PDGF-R, which are implicated in cancer progression. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells .
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of target proteins. For instance, it exhibits high binding energy against the T315I-mutant Abl kinase, which is often resistant to conventional therapies like imatinib .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its inhibitory effects on different receptor tyrosine kinases:

Kinase Inhibition (%) at 10 nM
EGFR91%
HER-265%
PDGFRa77%
VEGFR248%

The compound's ability to inhibit these kinases suggests a promising role in the development of targeted cancer therapies .

Case Studies

  • Chronic Myeloid Leukemia (CML) : In studies involving CML cell lines, this compound demonstrated potent activity comparable to existing treatments. The compound was shown to induce apoptosis in resistant cell lines, indicating its potential as a second-line treatment .
  • Solid Tumors : A series of experiments revealed that the compound effectively reduced cell viability in solid tumor models. It was particularly effective in inhibiting cell growth at concentrations as low as 10 nM, showcasing its potency .

Safety and Toxicity

While the therapeutic potential is significant, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate manageable safety margins; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate has the molecular formula C20H25N3O2C_{20}H_{25}N_{3}O_{2} and a molecular weight of 339.44 g/mol. The compound features an aromatic benzoate structure with both primary and secondary amine groups, which contribute to its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially modulating pain pathways or inflammatory processes .
  • Psychotropic Effects : Similar compounds have demonstrated spasmolytic and psychotherapeutic effects. Research indicates that derivatives of this compound may facilitate learning and improve memory retention in experimental models, suggesting potential applications in cognitive enhancement .

2. Organic Synthesis

  • Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and reduction, making it a valuable building block in organic synthesis .
  • Dye Intermediates : this compound is also used in the formulation of dyes and pigments, contributing to the development of new materials with specific color properties .

3. Biological Research

  • Biochemical Probes : The compound has been explored as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to form hydrogen bonds with macromolecules can influence enzyme activity, providing insights into metabolic processes .

Case Studies

Case Study 1: Pharmacological Evaluation
A study evaluated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its viability as a therapeutic agent for pain management .

Case Study 2: Cognitive Enhancement
In a behavioral study involving rats, administration of this compound improved performance in maze tests, indicating enhanced memory retention and learning capabilities. This suggests potential applications in cognitive dysfunction therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6)
  • Structure: The 4-methylpiperazine group is at the 4-position, but lacks the 3-amino group.
  • Properties: Reduced hydrogen-bonding capacity compared to the parent compound due to the absence of the amino group.
  • Applications : Primarily used in medicinal chemistry for its piperazine moiety, which enhances solubility and receptor interactions .
Ethyl 3-(piperazin-1-yl)benzoate (CAS: 202262-40-6)
  • Structure : Piperazine at the 3-position instead of the 4-position.
  • Similarity Score : 0.98 (indicating high structural overlap but distinct reactivity) .

Piperazine Ring Modifications

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
  • Structure : A benzyl group replaces the 4-methyl group on piperazine.
  • Properties : Increased lipophilicity (higher logP) due to the aromatic benzyl substituent, enhancing membrane permeability .
  • Applications : Explored in CNS drug development for improved blood-brain barrier penetration.
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate (CAS: 1219960-70-9)
  • Structure : Piperidine (6-membered ring with one N atom) replaces piperazine.
  • Molecular Weight : 262.35 g/mol .

Amino Group Modifications

Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9)
  • Structure: Methylamino group replaces the 4-methylpiperazine.
  • Properties : Simplified structure with reduced steric hindrance; logP = 2.4 (lower than piperazine analogs) .
  • Synthesis: Direct alkylation of ethyl 3-amino-4-nitrobenzoate followed by reduction.
Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS: 637041-67-9)
  • Structure : Bulky tert-butyl group at the 4-position.
  • Properties : High logP (3.3) due to the hydrophobic tert-butyl group, favoring lipid-rich environments .

Heterocyclic Substituents

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • Structure : Pyridazine ring replaces piperazine.
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
  • Structure : Isoxazole ring with a thioether linkage.
  • Properties : Increased metabolic stability compared to ether-linked analogs .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) logP Key Applications
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate 773137-71-6 3-amino, 4-(4-methylpiperazinyl) 263.32 ~2.8 Benzimidazole synthesis
Ethyl 4-(4-methylpiperazin-1-yl)benzoate 773137-71-6 4-(4-methylpiperazinyl) 248.31 ~2.5 Medicinal chemistry
Ethyl 3-amino-4-(tert-butylamino)benzoate 637041-67-9 3-amino, 4-(tert-butylamino) 236.31 3.3 Lipid-targeted drug delivery
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate 1219960-70-9 3-amino, 4-(3-methylpiperidinyl) 262.35 ~3.1 CNS drug candidates

Key Findings and Implications

  • Positional Isomerism: The 3-amino-4-piperazinyl configuration in the parent compound optimizes hydrogen bonding and solubility, critical for its role in benzimidazole synthesis .
  • Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher basicity and solubility, favoring interactions with charged biological targets compared to piperidine analogs .
  • Heterocyclic Modifications : Pyridazine and isoxazole substituents introduce unique electronic properties, expanding applications in kinase and antimicrobial drug development .

Preparation Methods

Microwave-Assisted Synthesis

This method enhances reaction kinetics and reduces processing time. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 80–100°C Higher purity (>95%)
Reaction Time 30–60 minutes 15–20% yield improvement
Solvent Ethanol or DMF Ethanol preferred for eco-friendliness

The reaction typically involves coupling 4-methylpiperazine with ethyl 3-amino-4-bromobenzoate under microwave irradiation. Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane).

Conventional Thermal Methods

A two-step procedure derived from analogous benzoate-piperazine syntheses ():

Step 1: Nucleophilic Aromatic Substitution

  • Reactants : Ethyl 3-amino-4-fluorobenzoate + 4-methylpiperazine
  • Conditions :
    • Solvent: Dichloromethane (DCM) or ethanol
    • Temperature: Reflux (78°C for ethanol, 40°C for DCM)
    • Base: Triethylamine (2 eq.)
    • Time: 12–24 hours

Step 2: Esterification and Isolation

  • The crude product is precipitated using ice-cold ethanol, followed by recrystallization (yield: 65–75%).

Catalytic Optimization

Sodium ethoxide (NaOEt) or potassium tert-butoxide improves reaction efficiency in ethanol-based systems ():

Catalyst Yield (%) Purity (%)
NaOEt (2% in ethanol) 88 99.8
KOH 78 98.5

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Microwave-Assisted 85–90 1 hour Lab-scale
Conventional Thermal 65–75 24 hours Industrial
Catalytic (NaOEt) 88 5–8 hours Pilot-scale

Microwave methods excel in speed but require specialized equipment. Conventional thermal approaches remain viable for large-scale production due to lower infrastructural costs.

Critical Reaction Considerations

  • Solvent Selection : Ethanol balances environmental and solubility needs, while DCM accelerates kinetics ().
  • Purification : Recrystallization in 95% ethanol ensures >98% purity ().
  • Safety : Exothermic reactions with hydrazine derivatives necessitate controlled temperature gradients ().

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example, nitro-group reduction using Pd/C and ammonium formate under reflux (70% yield in analogous reactions) is critical for generating the amine intermediate . Condensation reactions with 4-methylpiperazine require polar aprotic solvents (e.g., DMF) and elevated temperatures (130°C) to achieve efficient coupling . Key parameters include:
  • Catalyst loading : 10% Pd/C for nitro reduction.
  • Solvent choice : Ethanol for reduction; DMF for condensation.
  • Temperature control : Reflux conditions to drive reactions to completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H/13^13C NMR to confirm amine, ester, and piperazinyl proton environments.
  • IR : Stretching frequencies for ester carbonyl (~1700 cm1^{-1}) and aromatic C-N bonds (~1250 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement (e.g., resolving piperazinyl ring conformation and hydrogen-bonding networks) .

Advanced Research Questions

Q. How does the substitution pattern on the piperazinyl group affect the compound’s physicochemical properties and biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with varied substituents (e.g., cyclohexylamino, benzoylpiperazinyl) . Comparative analyses include:
  • Lipophilicity : Measure LogP via HPLC to assess membrane permeability.
  • Solubility : Use shake-flask methods in buffers (pH 1–7.4).
  • Biological assays : Test antimycobacterial activity against M. tuberculosis H37Rv (inspired by benzimidazole derivative studies) .

Q. What strategies can resolve contradictions in catalytic activity data when using derivatives of this compound in polymerization studies?

  • Methodological Answer : Contradictions in catalytic performance (e.g., stereoregularity vs. ethyl benzoate concentration ) can be addressed via:
  • Kinetic profiling : Monitor chain propagation/termination rates using GPC to assess molecular weight distribution.
  • Active-site titration : Use quenching agents (e.g., Al alkyls) to quantify active centers .
  • Computational modeling : DFT calculations to study adsorption effects of substituents on catalyst surfaces.

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target selection : Prioritize receptors with known benzoate-binding pockets (e.g., serotonin transporters ).
  • Docking protocols : Use AutoDock Vina to simulate binding modes, focusing on hydrogen bonds between the amine/ester groups and active-site residues.
  • Validation : Compare docking scores with experimental IC50_{50} values from radioligand displacement assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Reactant of Route 2
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

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